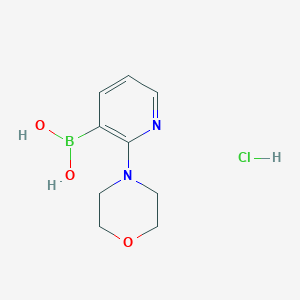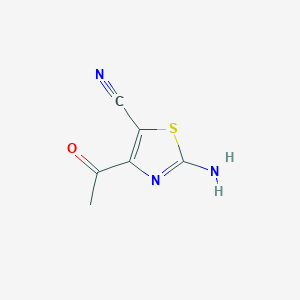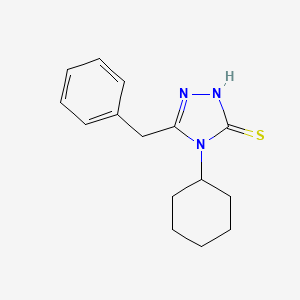
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a derivative of 1H-1,2,4-Triazole-3-thiol, which is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution .
Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Alkylation and Aminomethylation : Research shows that 5-Benzyl-4-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol derivatives can be synthesized and subjected to S-alkylation, revealing potential relations between their chemical structure and antitumor activity. These derivatives contain a cyclohexyl substituent, which plays a crucial role in the compound's chemical properties and potential pharmacological effects (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Structural Characterization and Synthesis of Heterocycles : The compound has been used as a starting material to synthesize new heterocycles, showcasing its versatility in the field of organic chemistry. This includes the formation of triazole rings linked by thiomethylene groups, offering insights into the molecular structure and potential applications of these derivatives (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
Biomedical Research and Applications
Antitumor Activity : The antitumor properties of derivatives of 5-Benzyl-4-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol have been a significant focus. Studies have explored the synthesis of various derivatives, investigating their potential antitumor activities. These findings are crucial for the ongoing search for new therapeutic agents (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2011).
DNA Methylation Inhibitors : New derivatives have been synthesized and studied for their potential as DNA methylation inhibitors. This is an important area of research in cancer therapy, as DNA methylation plays a crucial role in gene expression and the potential development of cancer (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Physical and Chemical Properties
Study of Physical-Chemical Properties : Comprehensive studies have been conducted to synthesize new derivatives and analyze their physical-chemical properties. This research is critical for understanding the compound's behavior, stability, and potential applications in various scientific fields (Khilkovets, 2021).
Electrochemical Behavior : The electrochemical behavior of derivatives has been analyzed using voltammetry, showcasing the compound's potential in electrochemical applications and providing insights into its redox properties (Dilgin, Koparır, Çetin, Cansiz, Yilmaz, & Giray, 2007).
Mecanismo De Acción
Target of Action
The primary targets of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to exhibit a wide range of biological activities . .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . The presence of the benzyl and cyclohexyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or selectivity.
Biochemical Pathways
Given the broad biological activities of 1,2,4-triazole derivatives, it’s plausible that this compound could affect multiple pathways
Propiedades
IUPAC Name |
3-benzyl-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQSONBQYPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

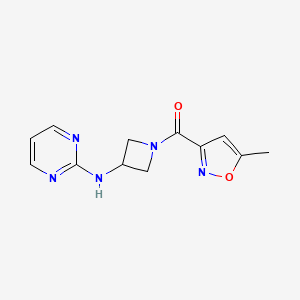
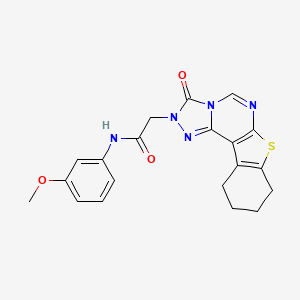

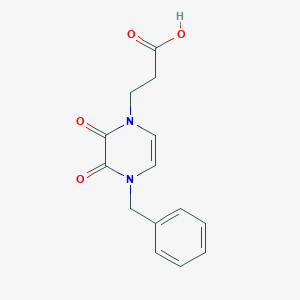
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)


![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)
![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)
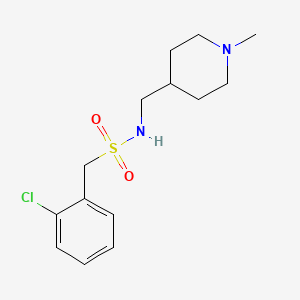
![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)

